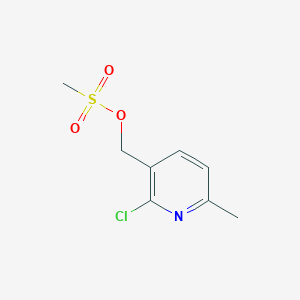
(2-Chloro-6-methylpyridin-3-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group at the 3-position, a chlorine atom at the 2-position, a methyl group at the 6-position, and a methanesulfonate group at the 3-position .
Méthodes De Préparation
The synthesis of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate involves several steps. One common synthetic route includes the chlorination of 3-pyridinemethanol to introduce the chlorine atom at the 2-position. This is followed by methylation at the 6-position and subsequent sulfonation to attach the methanesulfonate group at the 3-position . The reaction conditions typically involve the use of chlorinating agents, methylating agents, and sulfonating agents under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate can be compared with other similar compounds, such as:
3-Pyridinemethanol: Lacks the chlorine, methyl, and methanesulfonate groups, making it less reactive in certain chemical reactions.
2-Chloro-5-(hydroxymethyl)pyridine: Similar structure but lacks the methyl and methanesulfonate groups, affecting its chemical and biological properties.
6-Chloro-3-pyridinemethanol: Lacks the methyl and methanesulfonate groups, leading to different reactivity and applications.
The uniqueness of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H10ClNO3S |
|---|---|
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
(2-chloro-6-methylpyridin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H10ClNO3S/c1-6-3-4-7(8(9)10-6)5-13-14(2,11)12/h3-4H,5H2,1-2H3 |
Clé InChI |
VEXQNEYEIUVWQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)COS(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



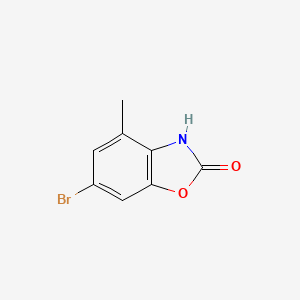
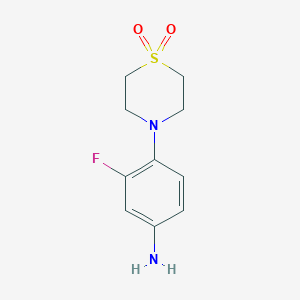
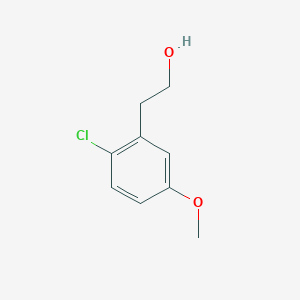
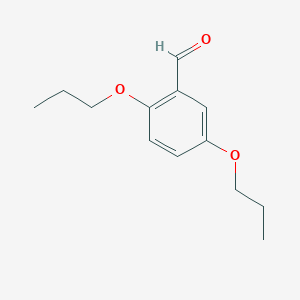
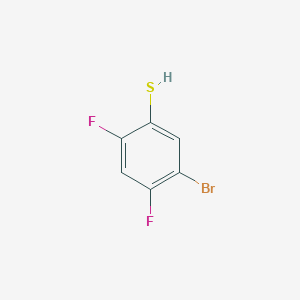
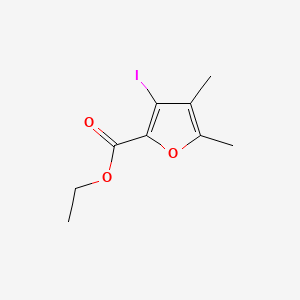
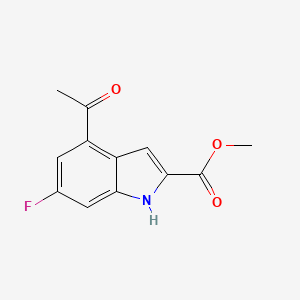
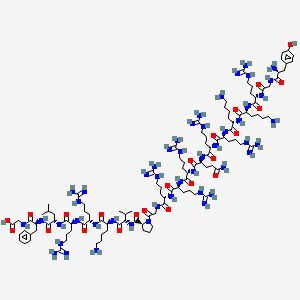
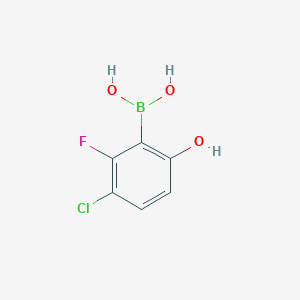


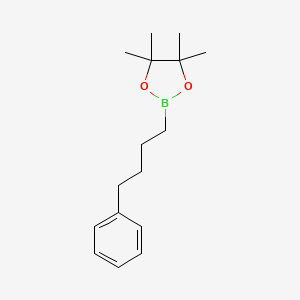
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
